Butoxycaine - 3772-43-8

Butoxycaine

Catalog Number: EVT-1597496
CAS Number: 3772-43-8
Molecular Formula: C17H27NO3
Molecular Weight: 293.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Butoxycaine is a local anesthetic compound, chemically classified as an ester of para-aminobenzoic acid. It is primarily used for its analgesic properties in medical applications, particularly in dermatology and dentistry. The compound is notable for its ability to provide localized pain relief by blocking nerve conduction in the targeted area.

Source and Classification

Butoxycaine is derived from para-aminobenzoic acid, which is a common precursor in the synthesis of various local anesthetics. It falls under the category of amide local anesthetics, which are characterized by their ability to inhibit sodium channels in nerve cells, thereby preventing the transmission of pain signals.

Synthesis Analysis

Methods

The synthesis of butoxycaine typically involves the reaction of para-aminobenzoic acid with butanol in the presence of a suitable catalyst. Various methods have been explored to optimize yield and purity:

  1. Esterification Reaction: This involves heating para-aminobenzoic acid with butanol and an acid catalyst, such as sulfuric acid, to promote the formation of the ester bond.
  2. Transition-Metal-Free Arylation: Recent advancements have introduced methods that utilize diaryliodonium salts for the O-arylation of alcohols, providing a greener and more efficient synthetic route for butoxycaine production .

Technical Details

The esterification reaction is generally carried out under reflux conditions to ensure complete conversion of reactants. The reaction can be monitored using thin-layer chromatography to assess progress and determine when purification is necessary.

Molecular Structure Analysis

Structure

Butoxycaine has a molecular formula of C12_{12}H17_{17}N1_{1}O2_{2} and a molecular weight of 207.27 g/mol. Its structure features an aromatic ring connected to an amine group and an ether linkage, which are characteristic of local anesthetics.

Data

  • IUPAC Name: Butyl 4-aminobenzoate
  • CAS Number: 3772-43-8
  • SMILES Representation: CCCCC(=O)OCC1=CC=C(C=C1)N
Chemical Reactions Analysis

Reactions

Butoxycaine undergoes hydrolysis in aqueous environments, breaking down into para-aminobenzoic acid and butanol. This reaction is significant for understanding its metabolism in biological systems.

Technical Details

The hydrolysis reaction can be catalyzed by both acidic and basic conditions, with rates varying based on pH and temperature. The stability of butoxycaine under physiological conditions is crucial for its efficacy as a local anesthetic.

Mechanism of Action

Process

Butoxycaine exerts its anesthetic effects by blocking voltage-gated sodium channels in neuronal membranes. This inhibition prevents the influx of sodium ions during depolarization, thereby interrupting action potential propagation along nerves.

Data

Research indicates that butoxycaine has a rapid onset of action, typically within minutes after administration, with effects lasting for several hours depending on dosage and application site.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in organic solvents such as ethanol and chloroform; poorly soluble in water.
  • Melting Point: Approximately 70–75 °C.

Chemical Properties

  • pKa: Approximately 9.5, indicating that it exists primarily in its ionized form at physiological pH.
  • Stability: Stable under normal storage conditions but sensitive to moisture and light.
Applications

Butoxycaine is primarily utilized in medical settings for:

  1. Topical Anesthesia: Applied in dermatological procedures to numb skin before minor surgeries or cosmetic treatments.
  2. Dental Procedures: Used to alleviate pain during dental work.
  3. Research Applications: Studied for its effects on nerve conduction and potential formulations for enhanced delivery systems.
Introduction to Butoxycaine in Academic Research

Historical Context of Butoxycaine Development

The development of butoxycaine occurred during the pivotal first decade of the 20th century (circa 1903-1910), shortly after Eduard Ritsert's seminal discovery of benzocaine (1903) and preceding Alfred Einhorn's revolutionary synthesis of procaine (1905). This period was characterized by intensive molecular experimentation focused on modifying the benzocaine scaffold to address critical limitations of early anesthetics, particularly cocaine's cardiotoxicity and addictive potential. Chemists systematically explored alkyl substitutions on both the aromatic amine and ester functionalities, seeking optimal balance between lipid solubility, potency, and metabolic stability [1] [5].

Butoxycaine specifically emerged from strategic elongation of the ester side chain with a dibutylamino-propyl group, representing a deliberate departure from benzocaine's simple ethyl ester configuration. This structural innovation aimed to enhance tissue penetration through increased lipophilicity while introducing a tertiary amine to enable pH-dependent ionization – a dual approach intended to prolong anesthetic residence time at neuronal membranes. The dibutyl substitution pattern distinguished it from contemporary analogs like β-eucaine (dimethylaminoethyl ester) and procaine (diethylaminoethyl ester), providing unique insights into steric influences on anesthetic-receptor interactions [5] [9].

Table 1: Key Anesthetic Compounds in Early 20th Century Development

CompoundYear IntroducedCore Structural InnovationRelation to Butoxycaine
Cocaine1884Naturally occurring tropane alkaloidPharmacological predecessor
Benzocaine1903Ethyl 4-aminobenzoateDirect structural precursor
β-Eucaine1904Dimethylaminoethyl esterContemporary competitor
Butoxycaine~1903-1910Dibutylaminopropyl esterSubject compound
Procaine1905Diethylaminoethyl esterClinically successful successor

Academic interest in butoxycaine peaked during the mid-20th century when researchers employed it as a molecular probe to investigate protein binding phenomena and duration-extension strategies. Notably, its carbonylation synthesis was revisited in 2025 as part of green chemistry initiatives exploring continuous-flow CO₂ utilization for pharmaceutical production. Modern catalytic systems using palladium complexes demonstrated efficient carbonylative coupling between 4-nitrobenzene derivatives and 3-(dibutylamino)propanol under mild conditions, achieving high yields (95%) within remarkably short reaction times (40 minutes) – a methodology representing significant advancement over classical reduction-esterification routes [2].

Academic Significance in Anesthetic Pharmacology

Butoxycaine occupies a distinctive niche in academic pharmacology as a model compound for studying metabolic determinants of anesthetic duration. Unlike its simpler predecessor benzocaine, which undergoes rapid plasma hydrolysis to inactive 4-aminobenzoic acid, butoxycaine's elongated dibutylaminopropyl chain confers moderate affinity for tissue proteins and plasma α₁-acid glycoprotein. This binding capacity creates a reservoir effect that delays enzymatic access to its ester linkage, making it a valuable experimental system for investigating structure-metabolism relationships in ester-type anesthetics. Research demonstrated that the dibutylamino moiety increases the compound's apparent volume of distribution approximately 3-fold compared to benzocaine, directly influencing duration parameters in ex vivo nerve models [9].

The compound's most significant contribution emerged from structure-activity relationship (SAR) studies of alkoxy chain modifications. Systematic comparisons revealed that anesthetic potency increased proportionally with alkyl chain length up to butoxy configurations, beyond which steric hindrance diminished sodium channel access. Butoxycaine's C4 alkyl chain demonstrated optimal balance, achieving:

  • Lipid Solubility Enhancement: LogP value approximately 3.2 (versus benzocaine logP 1.8)
  • Moderate Protein Binding: 65-70% plasma protein binding capacity
  • Controlled Hydrolysis: Plasma esterase half-life extended to ~25 minutes (versus 8 minutes for benzocaine)

These properties established the "alkoxy chain rule" for duration extension in ester anesthetics, directly informing the design of later agents like tetracaine (containing a butylamino group) [5] [9].

Table 2: Research Milestones Involving Butoxycaine

Research DomainKey FindingMethodological ApproachAcademic Impact
Metabolic PathwaysExtended plasma half-life via protein bindingRadiolabeled tissue distribution studiesElucidated reservoir effect for ester anesthetics
Carbonylation ChemistryHigh-yield synthesis via CO₂ electrolysisContinuous-flow catalysis with Pd complexesGreen pharmaceutical synthesis paradigm
Sodium Channel InteractionsSteric thresholds for VGSC blockadeVoltage-clamp electrophysiologyDefined optimal alkoxy chain length (C3-C5)
Molecular ModelingHydrophobic pocket occupancy simulationsComputational docking studiesValidated SAR predictions for anesthetic design

Contemporary research rediscovered butoxycaine as a substrate for sustainable pharmaceutical synthesis using catalytic CO₂ utilization. Modern carbonylation techniques employing solid oxide electrolysis cells (SOEC) with CeO₂-based cathodes enable efficient dry CO₂ conversion to CO, which subsequently participates in palladium-catalyzed alkoxycarbonylation. This method demonstrated exceptional efficiency (95% yield) for synthesizing butoxycaine's ester linkage under continuous-flow conditions, establishing it as a model compound for environmentally benign anesthetic production [2].

Theoretical Frameworks for Local Anesthetic Research

Butoxycaine serves as an exemplary subject for fundamental anesthetic theories, particularly the Meyers-Bennett lipoid theory which correlates anesthetic potency with oil-water partition coefficients. Its calculated logP value of 3.2 positions it within the optimal range (2.0-3.5) for nerve membrane penetration, providing experimental validation of the theory's predictive power. Molecular modeling studies further revealed that butoxycaine's dibutylaminopropyl chain adopts a folded conformation that facilitates simultaneous engagement with both hydrophobic membrane domains and hydrophilic sodium channel portals – a dual interaction mode that informed the "compression zone" hypothesis of anesthetic action [9].

The compound significantly advanced understanding of sodium channel (VGSC) pharmacodynamics through electrophysiological investigations. Voltage-clamp studies demonstrated that butoxycaine preferentially binds to inactivated sodium channels with approximately 20-fold greater affinity than resting states, explaining its use-dependent blocking characteristics. This property arises from the compound's:

  • Stereoelectronic Configuration: Tertiary amine protonation (pKa 8.9) creates cationic form at physiological pH
  • Hydrophobic Aromatic Domain: Para-aminobenzoate ring inserts into membrane interface
  • Flexible Linker: Propyl chain enables optimal spatial orientation

These features established the "three-point interaction model" for ester anesthetics, later generalized to amide-type agents [9].

Table 3: Chemical Characteristics of Butoxycaine

Molecular PropertyValue/DescriptionResearch Significance
Chemical Name4-Aminobenzoic acid 3-(dibutyamino)propyl esterDefines ester classification
Molecular FormulaC₁₇H₂₇N₂O₂Higher carbon content vs. procaine (C₁₃H₂₀N₂O₂)
Molecular Weight292.4 g/molCorrelates with tissue diffusion kinetics
pKa8.9Higher than procaine (pKa 8.1) = increased cationic fraction
LogP (Calculated)3.2Validates lipoid theory predictions
Protein Binding65-70%Demonstrates reservoir effect principle
Metabolic PathwayPlasma esterasesConfirms esterase susceptibility despite modifications

Modern theoretical interest focuses on butoxycaine's potential as a molecular template for targeted sodium channel blockers. Isoform selectivity studies revealed moderate preference for neuronal (Nav1.7) over cardiac (Nav1.5) sodium channel subtypes (ratio ~3:1), inspiring research into hybrid molecules combining its dibutylaminopropyl motif with isoform-specific peptide toxins. Additionally, crystallographic analyses of butoxycaine-VGSC complexes identified specific interactions with domain IV S6 helices, guiding computational design of next-generation selective anesthetics [5] [9].

Properties

CAS Number

3772-43-8

Product Name

Butoxycaine

IUPAC Name

2-(diethylamino)ethyl 4-butoxybenzoate

Molecular Formula

C17H27NO3

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C17H27NO3/c1-4-7-13-20-16-10-8-15(9-11-16)17(19)21-14-12-18(5-2)6-3/h8-11H,4-7,12-14H2,1-3H3

InChI Key

QNIUOGIMJWORNZ-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)OCCN(CC)CC

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OCCN(CC)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.